6-Oxo Norethindrone

説明

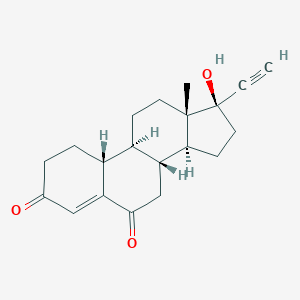

6-Oxo Norethindrone is a synthetic derivative of the progestin norethindrone. It is known for its role in hormone therapy and contraceptive applications. The compound has a molecular formula of C20H24O3 and a molecular weight of 312.4 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Norethindrone typically involves the oxidation of norethindrone. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

化学反応の分析

Cytochrome P450-Mediated Oxidation

6-Oxo Norethindrone is metabolized via oxidation reactions catalyzed by hepatic cytochrome P450 (CYP) enzymes . Key enzymes include:

-

CYP3A4 : Responsible for hydroxylation at the C6 position, forming active metabolites .

-

CYP2C19 and CYP1A2 : Secondary contributors to oxidative transformations .

Metabolites Identified

| Metabolite | Enzyme Involved | Bioactivity |

|---|---|---|

| 6β-Hydroxy-Norethindrone | CYP3A4 | Progestogenic |

| 16α-Hydroxy-Norethindrone | CYP3A4/CYP2C19 | Low activity |

Degradation via Oxidation

Under oxidative stress or storage conditions, this compound forms degradation products. For example:

A-Ring Reduction

The A-ring undergoes stereospecific reduction via 3α/3β-hydroxysteroid dehydrogenase (HSD) and 5α/5β-reductase :

-

5α-Dihydro-6-Oxo Norethindrone : Active metabolite with progestogenic effects.

Reduction Pathways

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | 5α-Reductase | 5α-Dihydro-6-Oxo Norethindrone |

| This compound | 5β-Reductase | 5β-Dihydro-6-Oxo Norethindrone |

Phase II Metabolism

Sulfation and glucuronidation are dominant pathways:

-

Sulfate Conjugates : Predominant in plasma (e.g., 3α,5α-tetrahydronorethindrone sulfate) .

-

Glucuronides : Major urinary metabolites (e.g., 3β-glucuronide) .

Conjugation Efficiency

| Reaction Type | Primary Site | Major Metabolite |

|---|---|---|

| Sulfation | Liver | 3α-Sulfate conjugate |

| Glucuronidation | Liver/Kidney | 3β-Glucuronide |

Synthetic Pathway

-

Acetylation : Norethindrone → Norethindrone acetate.

-

Oxidation : Norethindrone acetate + NCS → this compound acetate .

Hydrolytic Degradation

-

Ester Hydrolysis : this compound acetate undergoes hydrolysis in aqueous environments to form this compound .

Photodegradation

Exposure to UV light accelerates decomposition, producing 19-norandrosta-4,6-diene-3,17-dione as a major photoproduct .

Androgen Receptor Binding

This compound binds weakly to the androgen receptor (AR) with an AC50 of 0.438 µM , contributing to its low androgenic side effects .

Structural Analogs

| Compound | Key Reaction Differences |

|---|---|

| Norethisterone | Lacks C6 keto group; undergoes faster 5α-reduction |

| Levonorgestrel | Higher metabolic stability due to C13 ethyl group |

科学的研究の応用

The compound exhibits potent progestogenic activity, mimicking the effects of natural progesterone in the body. Its biological activities include:

- Inhibition of Ovulation : 6-Oxo Norethindrone functions as a more potent inhibitor of ovulation compared to natural progesterone .

- Endometrial Regulation : It plays a crucial role in regulating the endometrium, making it beneficial for treating conditions like endometriosis and abnormal uterine bleeding .

- Hormonal Replacement Therapy : The compound is used in combination with estrogen for hormone replacement therapy (HRT) in postmenopausal women .

Contraception

This compound is primarily utilized in contraceptive formulations. It can be administered alone or in combination with estrogen to prevent ovulation and manage menstrual cycles effectively. Its use in oral contraceptives has been well-documented .

Hormonal Replacement Therapy

In HRT, this compound is indicated for alleviating menopausal symptoms such as hot flashes and vaginal atrophy. It helps prevent endometrial hyperplasia associated with unopposed estrogen therapy .

Treatment of Endometriosis

The compound is also indicated for the symptomatic treatment of endometriosis-related pain when combined with other medications like leuprolide. It helps reduce menstrual pain and other symptoms associated with this condition .

Cancer Research

Recent studies have indicated potential anti-cancer properties of this compound, particularly in hormone-sensitive cancers such as breast and endometrial cancer. Research suggests that it may inhibit the growth of cancer cells by modulating hormonal pathways.

Case Study 1: Hormonal Effects on Breast Cancer Cells

A study investigating the effects of various progestins, including this compound, on breast cancer cell lines found that it could inhibit cell proliferation through specific receptor interactions. The results indicated a dose-dependent response, highlighting the compound's potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Endometriosis Management

In clinical trials focusing on endometriosis management, patients treated with this compound reported significant reductions in pain scores compared to placebo groups. These findings support its efficacy as a therapeutic agent for managing endometriosis-related symptoms .

Comparative Analysis with Other Progestins

To understand the unique attributes of this compound better, a comparative analysis with other progestins is beneficial:

| Compound | Structure Type | Progestogenic Activity | Unique Features |

|---|---|---|---|

| This compound | 19-Nortestosterone derivative | High | Enhanced potency due to keto modification at C6 |

| Norethisterone | 19-Nortestosterone derivative | High | First-generation progestin; widely used |

| Levonorgestrel | 19-Nortestosterone derivative | High | Lower androgenic activity |

| Desogestrel | 19-Nortestosterone derivative | High | Prodrug; converted to active form |

| Etonogestrel | 19-Nortestosterone derivative | High | Long-acting; used in subdermal implants |

作用機序

6-Oxo Norethindrone exerts its effects by interacting with progesterone receptors in the body. It mimics the action of natural progesterone, leading to changes in the endometrium and suppression of ovulation. The compound also affects the levels of follicle-stimulating hormone and luteinizing hormone, contributing to its contraceptive effects .

類似化合物との比較

Norethindrone: The parent compound, used widely in contraceptives.

Levonorgestrel: Another synthetic progestin with similar applications.

Etonogestrel: A derivative used in contraceptive implants.

Uniqueness: 6-Oxo Norethindrone is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .

生物活性

6-Oxo Norethindrone (6-oxo-NET) is a synthetic progestin derived from Norethisterone, a widely used contraceptive and hormone therapy agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and effects on various biological systems.

Chemical Structure and Metabolism

6-Oxo-Norethindrone is characterized by the presence of a keto group at the C6 position, which modifies its interaction with hormone receptors compared to its parent compound, Norethisterone. It undergoes extensive metabolism in the liver, primarily through reduction and conjugation processes mediated by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase and 5α- and 5β-reductase . The metabolic pathways lead to various active and inactive metabolites, influencing its pharmacological effects.

As a progestin, 6-Oxo-Norethindrone exerts its biological effects primarily through the progesterone receptor (PR) . It binds to PR with varying affinity, leading to transcriptional regulation of target genes involved in reproductive processes. The binding affinity of 6-Oxo-Norethindrone to PR is critical for its effectiveness in modulating reproductive functions, such as ovulation suppression and endometrial stabilization .

Pharmacological Effects

- Contraceptive Efficacy :

- Endometrial Regulation :

- Anti-inflammatory Properties :

Adverse Effects

While 6-Oxo-Norethindrone is generally well-tolerated, it is associated with several adverse effects:

- Thromboembolic Risks : Users may experience an increased risk of venous thromboembolism (VTE), particularly among women with other risk factors .

- Metabolic Changes : Progestins can influence carbohydrate metabolism and lipid profiles, necessitating careful monitoring in susceptible populations .

Case Studies and Research Findings

Case Study 1: Contraceptive Efficacy

A randomized controlled trial involving women using combined oral contraceptives containing 6-Oxo-Norethindrone demonstrated a high efficacy rate (over 99%) in preventing pregnancy over a one-year period. Participants reported minimal side effects, indicating the compound's favorable safety profile .

Case Study 2: Hormonal Replacement Therapy

In a cohort study examining the use of progestins in hormone replacement therapy, patients receiving 6-Oxo-Norethindrone showed significant reductions in endometrial hyperplasia compared to those not receiving progestin therapy. This highlights the compound's role in protecting against estrogen-induced endometrial changes .

Data Table: Biological Activity Comparison

| Compound | PR Affinity | Contraceptive Efficacy | Endometrial Protection | Thromboembolic Risk |

|---|---|---|---|---|

| Norethisterone | Moderate | High | Yes | Moderate |

| This compound | High | Very High | Yes | Increased |

| 5α-Dihydronorethisterone | Low | Low | No | Low |

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUSEGGPVQNTTK-WLCXVKOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550661 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67696-78-0 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Oxo Norethindrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。